molecular formula C12H18FN5 B11733734 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11733734
M. Wt: 251.30 g/mol
InChI Key: ATOPGZWPGCQRDK-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring ethyl, methyl, and fluorine substituents. Its structure comprises two pyrazole rings: one substituted with ethyl and fluorine groups at positions 1 and 5, respectively, and the other with a methyl group at position 2. The amine group at position 5 of the second pyrazole is linked via a methylene bridge to the 4-position of the first pyrazole.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

2-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-4-17-11(6-9(3)16-17)14-7-10-8-15-18(5-2)12(10)13/h6,8,14H,4-5,7H2,1-3H3

InChI Key

ATOPGZWPGCQRDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=C(N(N=C2)CC)F

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Intermediates

The introduction of ethyl and methyl groups is achieved through nucleophilic substitution or Friedel-Crafts alkylation. Key reagents and conditions include:

StepReagentSolventCatalystTemperatureYield (%)
EthylationEthyl bromideDMFK₂CO₃80°C78–85
MethylationMethyl iodideAcetonitrileTriethylamine60°C82–88

Data adapted from synthetic protocols for analogous pyrazole derivatives.

Reductive Amination

The critical amination step employs sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (10% Pd/C, H₂ at 40 psi) to couple the aldehyde and amine precursors:

RCHO+R’NH2NaBH3CNRCH2NHR’\text{RCHO} + \text{R'NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}_2\text{NHR'}

This method achieves yields of 70–75% with high regioselectivity.

Catalytic Hydrogenation Optimization

Industrial-scale production prioritizes catalytic hydrogenation for its scalability and reduced environmental impact. Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading5% Pd/CMaximizes H₂ uptake
Pressure40–50 psiPrevents over-reduction
SolventEthanol/Water (9:1)Enhances solubility

Notably, the use of ethanol-water mixtures improves product isolation by facilitating crystallization.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding >95% purity. Alternative methods include:

  • Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients.

  • Distillation : For intermediates with boiling points <200°C.

Spectroscopic Validation

  • ¹H NMR : δ 1.32 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 4.21 (q, 2H, CH₂CH₃).

  • IR : 3280 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

ProcessBatch MethodFlow Method
Reaction Time12–14 hours2–3 hours
Annual Capacity500 kg5,000 kg
Purity95–97%98–99%

Flow systems reduce side reactions through precise temperature and residence time control.

Challenges and Solutions

Fluorine Incorporation

Direct fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) achieves 90% efficiency but requires anhydrous conditions.

Byproduct Management

  • Unreacted Amines : Removed via acid-base extraction (pH 3–4).

  • Isomer Separation : Chiral HPLC resolves enantiomeric impurities.

HazardMitigation Strategy
Toxicity of DMFSubstitute with 2-MeTHF
Pd Catalyst WasteRecycling via filtration

The adoption of 2-methyltetrahydrofuran (2-MeTHF) as a green solvent reduces workplace exposure risks.

Recent Advances (2023–2025)

  • Enzymatic Amination : Immobilized transaminases achieve 88% yield under mild conditions (30°C, pH 7.5).

  • Photoredox Catalysis : Visible-light-mediated coupling reduces reaction times to 1 hour.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, enhancing the understanding of pyrazole chemistry.

Biology

In biological research, it is studied for its interactions with various biomolecules:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions: The compound can act as a probe to investigate these interactions, which are crucial for understanding cellular processes.

Medicine

The compound has been evaluated for its potential therapeutic properties:

  • Anticancer Activity: Research indicates that pyrazole derivatives exhibit significant anticancer properties, inhibiting the growth of various cancer cell types (see Table 1).
Cancer TypeCell LineActivity
Lung CancerA549Antiproliferative
Breast CancerMDA-MB-231Antitumor activity
Liver CancerHepG2Inhibition of growth
Colorectal CancerHCT116Cytotoxic effects

Studies have demonstrated that compounds with the pyrazole structure can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Industrial Applications

In the industry, this compound serves as an intermediate in producing agrochemicals, pharmaceuticals, and other fine chemicals. Its unique properties allow it to be utilized in various formulations that require specific reactivity or stability.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of pyrazole derivatives, including this compound. The results showed that it significantly inhibited cell proliferation in several cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Enzyme Inhibition

Research highlighted its role as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways. This property suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Compounds Analyzed :

1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine (BB35-1481) Substituents: Fluorophenylmethyl group at N1, methyl at C3. Molecular Weight: 205.23 g/mol. Notable Feature: Bulky aromatic substituent enhances π-π interactions but reduces solubility compared to alkyl groups.

1-Ethyl-N-[(thiophen-2-yl)methyl]-1H-tetrazol-5-amine Substituents: Ethyl at N1, thiophen-2-ylmethyl at the amine. Molecular Weight: 197.26 g/mol.

1-((1-Benzylpiperidin-4-yl)methyl)-3-methyl-1H-pyrazol-5-amine Substituents: Benzylpiperidinylmethyl group at N1, methyl at C3. Molecular Weight: 298.40 g/mol. Notable Feature: Piperidine moiety may enhance bioavailability through improved membrane permeability.

1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Substituents: Difluoromethyl at N1, fluoro and dimethyl groups on the linked pyrazole. Molecular Weight: 295.69 g/mol. Notable Feature: Fluorine atoms increase metabolic stability and electronegativity.

Target Compound vs. Comparators :

Feature Target Compound BB35-1481 Thiophene Derivative Piperidine Derivative Difluoromethyl Derivative
N1 Substituent 1-Ethyl-5-fluoro-pyrazole 3-Fluorophenylmethyl Thiophen-2-ylmethyl Benzylpiperidinylmethyl Difluoromethyl
C3 Substituent Methyl Methyl - Methyl -
Fluorine Position 5-Fluoro on pyrazole 3-Fluoro on phenyl - - 5-Fluoro on pyrazole
Molecular Weight ~283.31 g/mol* 205.23 g/mol 197.26 g/mol 298.40 g/mol 295.69 g/mol
Key Functional Groups Bis-pyrazole, ethyl, fluoro, methyl Aromatic fluorophenyl Thiophene, tetrazole Piperidine, benzyl Difluoromethyl, dimethyl

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The ethyl and methyl groups in the target compound likely increase lipophilicity compared to the thiophene derivative , but less than the benzylpiperidine analog .
  • Solubility: Fluorine atoms improve aqueous solubility slightly, though the bis-pyrazole scaffold may limit it compared to mono-pyrazole derivatives .
  • Stability : Fluorine and ethyl groups enhance metabolic stability, as observed in difluoromethyl analogs .

Biological Activity

1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine, with CAS No. 1856094-83-1, is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other therapeutic applications.

PropertyValue
Molecular FormulaC12H19ClFN5
Molecular Weight287.77 g/mol
IUPAC NameThis compound
CAS Number1856094-83-1

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing promising results in various therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study assessing the efficacy of similar pyrazole compounds:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • SF268 (CNS cancer) : TGI = 12.50 µM
  • NCI-H460 (lung cancer) : LC50 = 42.30 µM .

These findings suggest that the compound may also exhibit similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For example:

  • Compounds with structural similarities have shown inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .
    This inhibition correlates with reduced inflammation and pain in preclinical models.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in cancer progression or inflammation.
  • Cell Cycle Modulation : Interfering with cell cycle regulation pathways, leading to apoptosis in cancer cells.
  • Receptor Interaction : Potential interaction with receptors that modulate inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related pyrazole compounds:

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent investigation into aminopyrazole derivatives showed significant cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as follows:

Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44

Interestingly, these compounds displayed minimal toxicity towards normal fibroblast cells, indicating a favorable therapeutic index .

Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of various pyrazole derivatives, demonstrating that certain modifications led to enhanced COX inhibition and reduced inflammatory markers in animal models .

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. Key steps include:

  • Alkylation : Introducing ethyl groups via nucleophilic substitution, as seen in structurally similar pyrazole derivatives .
  • Condensation : Linking the pyrazole moieties using methylene bridges, often catalyzed by bases like K₂CO₃ .
  • Fluorination : Fluorine substitution at the 5-position of the pyrazole ring using fluorinating agents (e.g., Selectfluor®), ensuring regioselectivity .

Example Data (From Analogous Compounds):

CompoundYield (%)Melting Point (°C)Key Spectral Peaks (IR, NMR)
Compound 6 82172–173IR: 1650 cm⁻¹ (C=N); NMR: δ 7.2–7.8 (Ar-H)
Compound 15 85115¹H NMR: δ 2.1 (CH₃), δ 4.3 (CH₂)

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and methylene bridge connectivity. For example, ethyl groups show triplet signals at δ ~1.2–1.4 (CH₃) and quartet signals at δ ~3.4–4.0 (CH₂) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N stretching in pyrazole rings .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 251.30) .

Advanced: How can synthetic yield be optimized under varying conditions?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorination .
  • Catalyst Screening : Use of Pd catalysts (e.g., Pd(OAc)₂) improves coupling efficiency in alkylation steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .

Case Study (From ):

  • Compound 5 achieved 85% yield using Pd(OAc)₂ in DMF at 80°C, compared to 60% yield without catalyst .

Advanced: How to resolve discrepancies between computational and experimental molecular geometry?

Methodological Answer:

  • X-ray Crystallography : Resolve bond-length/angle mismatches using SHELXL for refinement (e.g., C-F bond lengths: 1.34 Å experimental vs. 1.32 Å DFT) .
  • Software Tools : ORTEP-3 visualizes crystallographic data to validate torsion angles and hydrogen bonding networks .
  • DFT Calibration : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental geometries .

Advanced: What role does fluorination play in bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity, enhancing binding to target enzymes (e.g., kinase inhibition) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetics in in vivo studies .
  • Hydrogen Bonding : Fluorine participates in weak C-F···H-N interactions, stabilizing ligand-receptor complexes .

Example (From ):

  • Trifluoromethyl analogs showed 3-fold higher enzyme inhibition compared to non-fluorinated derivatives .

Advanced: How to analyze hydrogen bonding in crystal structures?

Methodological Answer:

  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s formalism to map donor-acceptor interactions .
  • Software Tools : SHELX refines H-bond geometries, while Mercury (CCDC) visualizes networks .

Case Study (From ):

  • Pyrazole N-H donors form bifurcated H-bonds with adjacent carbonyl acceptors, creating 2D sheets .

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